2-(4-((Isopropylamino)methyl)-2-methoxyphenoxy)acetamide
Description
2-(4-((Isopropylamino)methyl)-2-methoxyphenoxy)acetamide is an organic compound with a complex structure that includes an isopropylamino group, a methoxyphenoxy group, and an acetamide group
Properties
Molecular Formula |
C13H20N2O3 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-[2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C13H20N2O3/c1-9(2)15-7-10-4-5-11(12(6-10)17-3)18-8-13(14)16/h4-6,9,15H,7-8H2,1-3H3,(H2,14,16) |
InChI Key |
BAAQDDYEFKNLCM-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=CC(=C(C=C1)OCC(=O)N)OC |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)OCC(=O)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((Isopropylamino)methyl)-2-methoxyphenoxy)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and isopropylamine.
Formation of Intermediate: The first step involves the reaction of 2-methoxyphenol with formaldehyde and isopropylamine to form 4-[(isopropylamino)methyl]-2-methoxyphenol.
Acetylation: The intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the final product, 2-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are
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